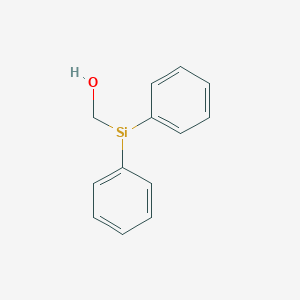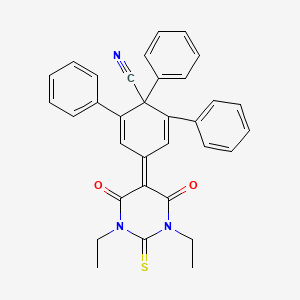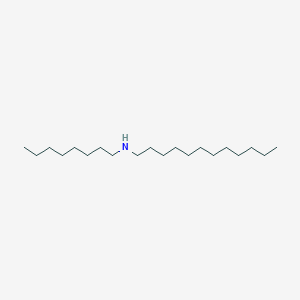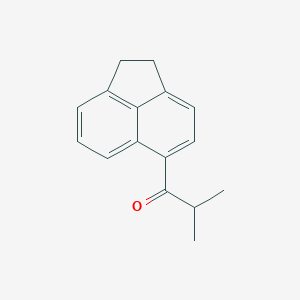![molecular formula C9H5Cl2NOS3 B14405053 4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-19-4](/img/structure/B14405053.png)
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to a dithiazolidinone ring, which includes sulfur and nitrogen atoms. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl precursor. This precursor is then reacted with sulfur-containing reagents under controlled conditions to form the dithiazolidinone ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazolidinone ring into more reduced forms, such as thiols or thioethers.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial or anticancer agent due to its ability to disrupt cellular processes.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one can be compared to other similar compounds, such as:
3,4-Dichloromethylphenidate: A compound with a similar dichlorophenyl group but different pharmacological properties.
4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Another compound with a dichlorophenyl group, used in different chemical and biological applications.
Propiedades
Número CAS |
89570-19-4 |
|---|---|
Fórmula molecular |
C9H5Cl2NOS3 |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C9H5Cl2NOS3/c10-6-2-1-5(3-7(6)11)4-12-8(13)15-16-9(12)14/h1-3H,4H2 |
Clave InChI |
JELUDYZQOFBYEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN2C(=O)SSC2=S)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
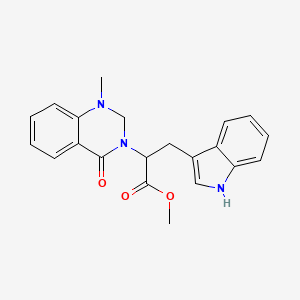
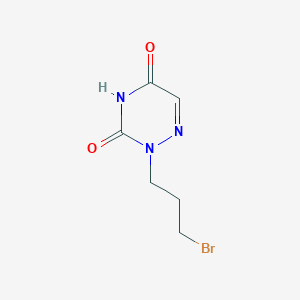

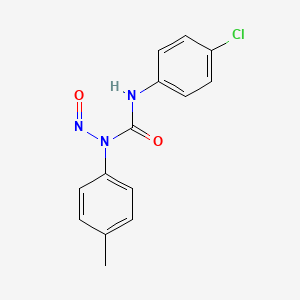
![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
